
1-(2-(Allyloxy)phenyl)ethanol
Vue d'ensemble
Description
1-(2-(Allyloxy)phenyl)ethanol is a chemical compound with the molecular formula C11H14O2 . It is used for pharmaceutical testing . The compound is colorless and has a molecular weight of 178.23 .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The starting material, 1-(2-hydroxyphenyl)ethan-1-one, is dissolved in ethanol, and KOH pellets are added. The solution is then stirred at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by an allyloxy group attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for the compound is 1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10 (11)9 (2)12/h3-7,9,12H,1,8H2,2H3 .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 178.23 and is stored at room temperature . Alcohols, like this compound, are known to have higher boiling points than alkanes and ethers of similar molecular mass due to the presence of hydrogen bonding .Applications De Recherche Scientifique
Liquid Crystalline Polysiloxanes Synthesis 1-(2-(Allyloxy)phenyl)ethanol, through its derivatives, is instrumental in the synthesis of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties, attributed to their unique mesogenic moieties and fluorinated chains, which have potential applications in displays and sensors. The synthesis of such compounds demonstrates the role of the phenyl benzoate group in inducing a monomorphic character and the effect of the biphenyl group leading to thermotropic polymorphism, which are crucial for the functional properties of liquid crystalline materials (Bracon et al., 2000).
Gold(I)-Catalyzed Hydroalkoxylation The compound has also facilitated advancements in organic synthesis techniques, such as the gold(I)-catalyzed hydroalkoxylation of allenes, showcasing the compound's utility in regio- and stereoselective synthesis. This method has broad applicability for synthesizing alkyl allylic ethers, providing a high-yield and selective approach for constructing complex organic molecules, which could have implications for pharmaceutical synthesis and material science (Zhang & Widenhoefer, 2008).
Molecular Structure Elucidation In molecular chemistry, this compound has been pivotal in the study of molecular structures, such as in the case of the 1-phenyl-2-(2-pyridyl)ethanol intermediate. This compound's crystallography has provided insights into the relationship between stability and hydrogen bond formation, enhancing our understanding of molecular interactions in solid states. Such studies are foundational for the development of new materials and the improvement of reaction mechanisms (Percino et al., 2015).
Bioactive Compound Release Moreover, this compound and its analogs have found applications in the development of controlled release systems for bioactive compounds. For instance, chitosan films containing 2-phenyl ethanol have been developed for their bacteriostatic and antifungal properties, with potential applications in food preservation and packaging. This research underscores the compound's utility in enhancing the stability and efficacy of bioactive agents (Zarandona et al., 2020).
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Ethanol, a related compound, is known to be harmful by ingestion, inhalation, or by skin absorption .
Orientations Futures
The compound has been used for pharmaceutical testing , indicating its potential use in the development of new drugs. Additionally, a novel alkylated heterocyclic chalcone with an extended π-bond was prepared using a multi-step synthesis involving 1-(2-(Allyloxy)phenyl)ethanol . This suggests potential future directions in the synthesis of novel compounds for various applications.
Propriétés
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9,12H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKYVPADAPVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


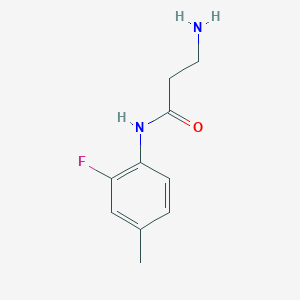
![N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3204662.png)
![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)
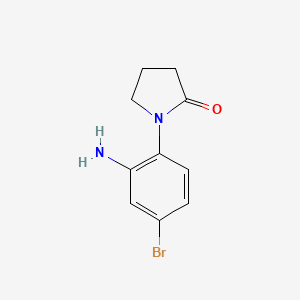
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B3204679.png)
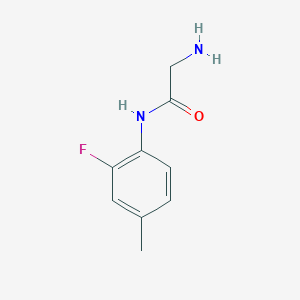

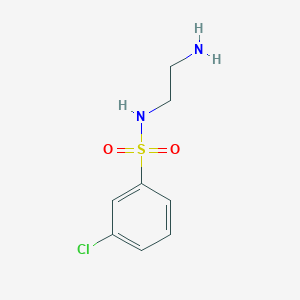
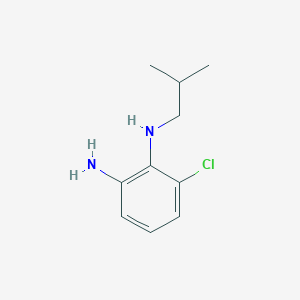

![3-[(2-Methoxyethyl)amino]propanoic acid](/img/structure/B3204727.png)
![2,5-Dibromothiazolo[5,4-d]thiazole](/img/structure/B3204745.png)
![2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B3204750.png)
![6-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3204758.png)
